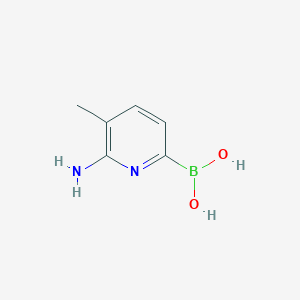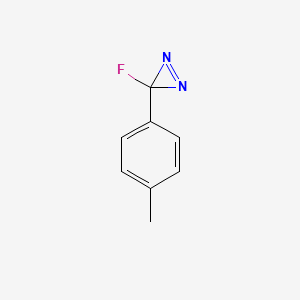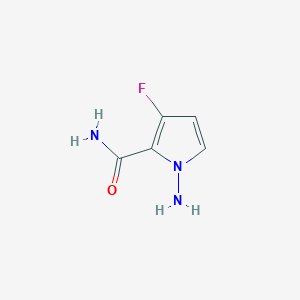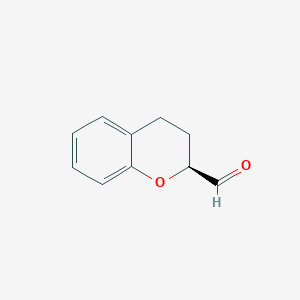![molecular formula C10H14O B11921403 9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
9-Methylspiro[4.4]non-6-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methylspiro[44]non-6-en-1-one is an organic compound with a unique spiro structure, characterized by a bicyclic system where two rings are connected through a single carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylspiro[4.4]non-6-en-1-one typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a strong base to induce cyclization. For example, the reaction of a ketone with a suitable alkene in the presence of a base can lead to the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specific details of industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
9-Methylspiro[4.4]non-6-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
9-Methylspiro[4.4]non-6-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 9-Methylspiro[4.4]non-6-en-1-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Spiro[3.5]non-5-en-1-one
- 2-Methyl-2,3-divinylcyclopentanone
- 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one
- 2,2-Dimethylcyclohex-3-enone
Uniqueness
9-Methylspiro[4.4]non-6-en-1-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
4-methylspiro[4.4]non-1-en-9-one |
InChI |
InChI=1S/C10H14O/c1-8-4-2-6-10(8)7-3-5-9(10)11/h2,6,8H,3-5,7H2,1H3 |
InChIキー |
YSFCVZXVVAKZMN-UHFFFAOYSA-N |
正規SMILES |
CC1CC=CC12CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)

![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)
![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)

![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)

![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)


